

Vergleichende Analyse der Zytotoxizität von "Eisenlactat" und Eisengluconat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

[Get Quote](#)

Vergleichende Analyse der Zytotoxizität von Eisenlactat und Eisengluconat

Veröffentlichungsdatum: 19. Dezember 2025

Autoren: Dr. [Ihr Name/Name Ihrer Organisation]

Zusammenfassung: Diese vergleichende Analyse untersucht die Zytotoxizität von **Eisenlactat** und Eisengluconat, zwei häufig verwendeten Eisenergänzungsmitteln. Unter Berücksichtigung der grundlegenden Mechanismen der Eisentoxizität, insbesondere der Ferroptose, werden in diesem Leitfaden die verfügbaren experimentellen Daten zusammengefasst, detaillierte Protokolle für Zytotoxizitätstests bereitgestellt und die beteiligten zellulären Signalwege visualisiert. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine objektive Ressource zur Bewertung des Sicherheitsprofils dieser Eisenverbindungen zur Verfügung zu stellen.

Einleitung

Eisen ist ein essentielles Spurenelement, das für zahlreiche physiologische Prozesse von entscheidender Bedeutung ist. Eine übermäßige Eisenkonzentration kann jedoch zelluläre Schäden durch die Bildung von reaktiven Sauerstoffspezies (ROS) und die Induktion einer als Ferroptose bekannten Form des regulierten Zelltods verursachen.^{[1][2][3]} **Eisenlactat** und Eisengluconat werden häufig zur Behandlung von Eisenmangelanämie eingesetzt. Das

Verständnis ihres relativen zytotoxischen Potenzials ist für die Gewährleistung der Patientensicherheit von größter Bedeutung. Dieser Leitfaden bietet einen vergleichenden Überblick über die Zytotoxizität dieser beiden Verbindungen, der auf den aktuellen wissenschaftlichen Erkenntnissen beruht.

Quantitative Daten zur Zytotoxizität

Obwohl direkte vergleichende Studien zur Zytotoxizität von **Eisenlactat** und Eisengluconat in der wissenschaftlichen Literatur begrenzt sind, können aus Einzelstudien zu jeder Verbindung und verwandten Eisenformulierungen Rückschlüsse gezogen werden. Die folgende Tabelle fasst relevante quantitative Daten aus verfügbaren Studien zusammen.

Verbindungsart	Zelltyp	Konzentration	Expositionszeit	Assay	Beobachtete Effekte	Quelle
Eisenglucosidat	HepG2 (humane Leberkarzinom-Zelllinie)	Nicht spezifiziert (basierend auf klinisch relevanten Dosen)	Nicht spezifiziert	Dichlorfluorescein-Assay	Höchste Menge an redox-aktivem Eisen im Puffer im Vergleich zu Eisensucrose und Eisendextran; erhöhte intrazelluläre ROS-Produktion.	[4]
Eisenglucosidat	HepG2 (humane Leberkarzinom-Zelllinie)	Nicht spezifiziert	Nicht spezifiziert	Neutralrot-Assay	Keine Toxizität beobachtet	[4]
Natrium-Eisen-Gluconat	HK-2 (humane Nierenzellen)	0,1 - 0,8 mg/ml	24 Stunden	MTT-Assay	Zelltoxizität bei höheren Konzentrationen beobachtet	[5]
Natrium-Eisen-Gluconat	HK-2 (humane Nierenzellen)	Klinisch relevanter Dosierungsbereich	24 Stunden	LDH-Assay	Signifikante Freisetzung von LDH.	[5]

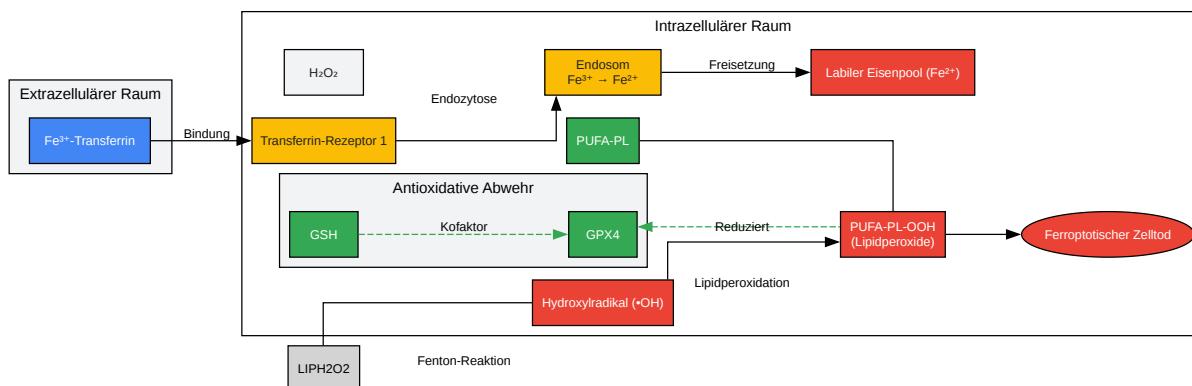
Eisenlactat	F344-Ratten (in vivo)	1% und 2% in der Nahrung	104 Wochen	Karzinogenitätsstudie	Keine Zunahme von Tumoren, aber Zunahme von Hyperplasien in der azinären Zellen des Pankreas (Männchen) und der Endometriumdrüsen (Weibchen) bei 2%. [6]
Eisen(II)-Ionen	SH-SY5Y (humane Neuroblastom-Zelllinie)	Verschiedene Konzentrationen	Nicht spezifiziert	MTT-Assay	Eisen(II) zeigte eine signifikant höhere Toxizität im Vergleich zu Eisen(III). [7]

Anmerkung: Die Zytotoxizität von Eisenverbindungen ist stark vom Zelltyp, der Konzentration und den experimentellen Bedingungen abhängig. Die obigen Daten deuten darauf hin, dass Eisengluconat unter bestimmten In-vitro-Bedingungen zytotoxische Effekte auslösen kann, die wahrscheinlich mit der Freisetzung von redox-aktivem Eisen und der Erzeugung von ROS zusammenhängen.[4] Daten zur In-vitro-Zytotoxizität von **Eisenlactat** sind weniger verfügbar, obwohl Langzeit-In-vivo-Studien auf ein geringes karzinogenes Potenzial hindeuten.[6]

Beteiligte Signalwege: Eisen-induzierter Zelltod (Ferroptose)

Die primäre Form des durch Eisenüberladung induzierten Zelltods ist die Ferroptose, ein regulierter Zelltod, der durch die eisenabhängige Peroxidation von Lipiden gekennzeichnet ist. [1][3] Die wichtigsten Schritte dieses Signalweges sind:

- Eisenaufnahme und -stoffwechsel: Extrazelluläres Eisen (Fe^{3+}), gebunden an Transferrin, wird von der Zelle aufgenommen. Innerhalb des Endosoms wird Fe^{3+} zu Fe^{2+} reduziert und in den labilen Eisenpool im Zytosol freigesetzt.[8]
- Fenton-Reaktion: Intrazelluläres Fe^{2+} reagiert mit Wasserstoffperoxid (H_2O_2) in der Fenton-Reaktion, um hochreaktive Hydroxylradikale ($\cdot\text{OH}$) zu erzeugen.[2][9]
- Lipidperoxidation: Die Hydroxylradikale greifen mehrfach ungesättigte Fettsäuren (PUFAs) in den Zellmembranen an, was zu einer Kettenreaktion der Lipidperoxidation führt.[2][8]
- Zelluläre Abwehrmechanismen: Das Glutathion (GSH)/Glutathionperoxidase 4 (GPX4)-System ist der wichtigste Abwehrmechanismus gegen Lipidperoxidation.[3] Eine Erschöpfung von GSH oder die Inaktivierung von GPX4 macht die Zellen anfällig für Ferroptose.
- Zelltod: Die übermäßige Ansammlung von Lipidperoxiden führt zu einer Schädigung der Zellmembran, zum Verlust der Membranintegrität und schließlich zum Zelltod.[3][8]



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter Signalweg der Ferroptose.

Experimentelle Protokolle zur Zytotoxizitätsbewertung

Die Bewertung der Zytotoxizität von Eisenverbindungen umfasst typischerweise eine Reihe von In-vitro-Assays, die verschiedene Aspekte der Zellgesundheit messen.[10]

MTT-Assay zur Messung der Zellviabilität

Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.

Prinzip: Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazankristallen.[11][12] Die Menge des produzierten Formazans ist proportional zur Anzahl der lebensfähigen Zellen.

Protokoll:

- Zellkultur: Zellen in einer 96-Well-Platte bei geeigneter Dichte aussäen und über Nacht inkubieren.
- Behandlung: Zellen mit unterschiedlichen Konzentrationen von **Eisenlactat** oder Eisengluconat für eine definierte Zeit (z. B. 24 Stunden) behandeln.
- MTT-Inkubation: MTT-Lösung zu jeder Vertiefung geben und für 2-4 Stunden inkubieren, damit sich Formazankristalle bilden.
- Solubilisierung: Das Medium entfernen und einen Lösungsvermittler (z. B. DMSO) hinzufügen, um die Formazankristalle aufzulösen.
- Messung: Die Extinktion bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät messen.

LDH-Assay zur Messung der Membranintegrität

Dieser Assay quantifiziert die Freisetzung des zytosolischen Enzyms Laktatdehydrogenase (LDH) aus Zellen mit geschädigten Membranen in das Kulturmedium.[\[11\]](#)

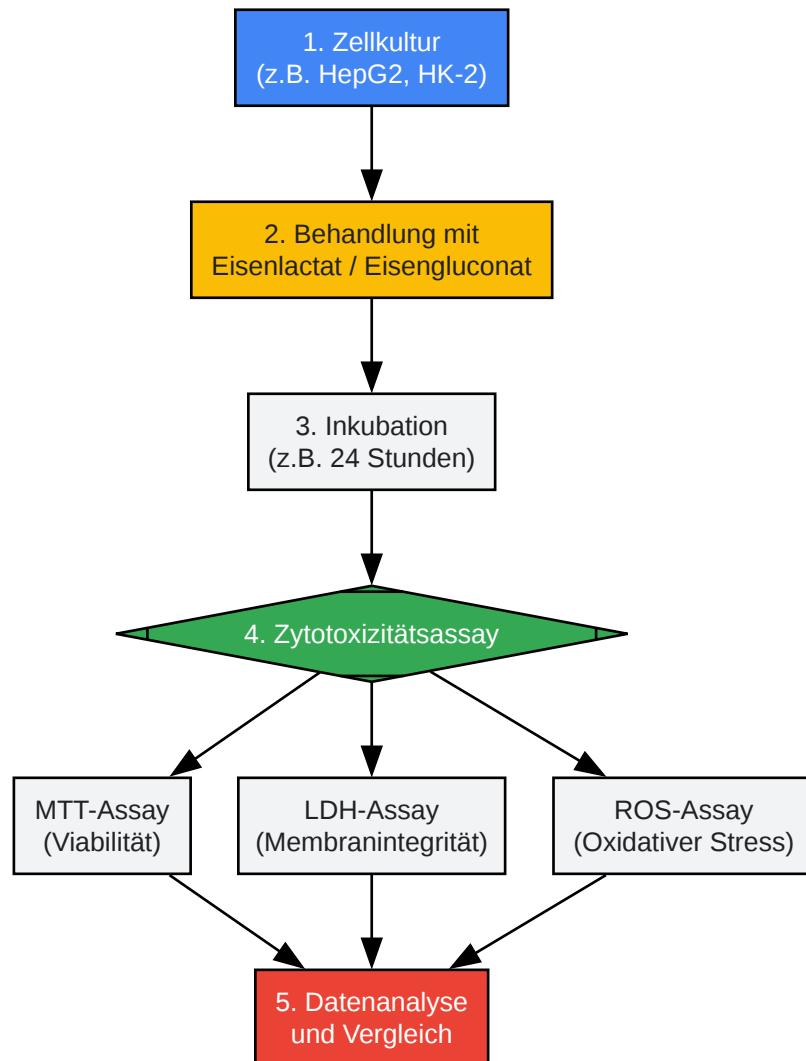
Prinzip: LDH katalysiert die Umwandlung von Laktat in Pyruvat, wobei NAD⁺ zu NADH reduziert wird. Die NADH-Menge, die photometrisch gemessen wird, ist direkt proportional zur Menge an freigesetztem LDH und damit zur Zytotoxizität.

Protokoll:

- Zellkultur und Behandlung: Wie beim MTT-Assay beschrieben durchführen.
- Probenentnahme: Nach der Behandlung eine Aliquote des Zellkulturüberstands entnehmen.
- Reaktion: Den Überstand mit der LDH-Reaktionsmischung mischen.
- Inkubation: Bei Raumtemperatur für die vom Kit-Hersteller angegebene Zeit inkubieren.
- Messung: Die Extinktion bei einer Wellenlänge von ca. 490 nm messen.

Arbeitsablauf des Zytotoxizitätstests

Der folgende Arbeitsablauf veranschaulicht die typischen Schritte bei der Durchführung von Zytotoxizitätstests.



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner Arbeitsablauf für Zytotoxizitätstests.

Schlussfolgerung

Die Zytotoxizität von Eisenverbindungen ist eng mit ihrer Fähigkeit verbunden, an der Fenton-Reaktion teilzunehmen und Ferroptose auszulösen. Die verfügbaren Daten deuten darauf hin, dass Eisengluconat *in vitro* zytotoxische Effekte hervorrufen kann, insbesondere durch die

Erzeugung von oxidativem Stress. Obwohl für **Eisenlactat** weniger direkte In-vitro-Zytotoxizitätsdaten vorliegen, deuten Langzeitstudien auf ein geringes toxikologisches Risiko hin, obwohl proliferative Läsionen bei hohen Dosen beobachtet wurden.

Es ist wichtig zu beachten, dass die In-vitro-Zytotoxizität nicht immer direkt auf die In-vivo-Toxizität übertragbar ist, da Faktoren wie die Absorption, Verteilung, der Metabolismus und die Ausscheidung eine entscheidende Rolle spielen. Zukünftige Head-to-Head-Vergleichsstudien unter standardisierten Bedingungen sind erforderlich, um das relative zytotoxische Potenzial von **Eisenlactat** und Eisengluconat endgültig zu bestimmen. Forscher sollten bei der Auswahl einer Eisenverbindung für klinische oder experimentelle Anwendungen die spezifischen zellulären und physiologischen Kontexte berücksichtigen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron lactate induction of pancreatic and endometrial proliferative lesions and a lack of increased tumors in a 104-week carcinogenicity study in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the metal-driven death: ferroptosis and cuproptosis in leukemia | springermedizin.de [springermedizin.de]
- 9. dovepress.com [dovepress.com]

- 10. Assessing cytotoxicity of (iron oxide-based) nanoparticles: an overview of different methods exemplified with cationic magnetoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive cytotoxicity studies of superparamagnetic iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vergleichende Analyse der Zytotoxizität von "Eisenlactat" und Eisengluconat]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12335291#vergleichende-analyse-der-zytotoxizit-t-von-eisenlactat-und-eisengluconat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com